molecular formula C16H13FN4O4 B2945623 3-fluoro-4-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034318-80-2

3-fluoro-4-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2945623
CAS RN: 2034318-80-2
M. Wt: 344.302
InChI Key: GZKQOUBWGRFUHQ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13FN4O4 and its molecular weight is 344.302. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Drug Design Compounds with fluorine, methoxy groups, and benzamide structures are frequently involved in synthetic chemistry and drug design applications. For instance, fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) imaging. Such compounds, due to their moderate to high affinity for sigma2 receptors, are considered for imaging applications in oncology (Tu et al., 2007).

Neuroscience and Pharmacology In neuroscience and pharmacology, fluorine-18 labeled benzamide derivatives have been developed as 5-HT1A antagonists, showcasing the potential use of similar structures in creating radioligands for brain imaging, specifically targeting serotonin receptors. This highlights the compound's relevance in studying and diagnosing neurological conditions (Lang et al., 1999).

Oncology and Cancer Research The discovery of specific kinase inhibitors for cancer therapy is another area where similar compounds have been explored. For instance, derivatives of dihydropyridine have shown efficacy as selective inhibitors of the Met kinase superfamily, with potential applications in treating gastric carcinoma and advancing to clinical trials (Schroeder et al., 2009). This suggests that compounds with related structures could be relevant in the development of novel cancer therapies.

Material Science and Polymer Chemistry In material science, aromatic polyamides with pendent groups similar to those in the queried compound have been synthesized for their thermal stability and solubility, indicating potential applications in creating new materials with specific desirable properties (Sava et al., 2003).

Metabolic Studies and Drug Metabolism Fluorinated compounds have also been used in metabolic studies to understand the metabolic fate and excretion of drug candidates, as seen in studies involving HIV integrase inhibitors. The use of fluorine-19 NMR spectroscopy in these studies underscores the importance of fluorinated compounds in drug development and pharmacokinetics research (Monteagudo et al., 2007).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4/c1-24-12-3-2-10(6-11(12)17)16(23)19-8-14-20-15(21-25-14)9-4-5-18-13(22)7-9/h2-7H,8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKQOUBWGRFUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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